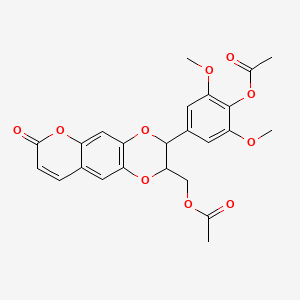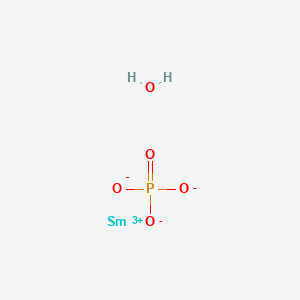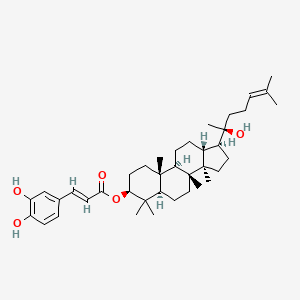
Dammarenediol II 3-O-Caffeat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dammarenediol II 3-O-caffeate is a natural product found in Betula maximowicziana, Melia azedarach, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Photosynthetische Produktion
“Dammarenediol II” ist eine wichtige bioaktive Verbindung, die in Panax ginseng vorkommt und verschiedene pharmazeutische Eigenschaften aufweist {svg_1}. Es ist der Kern von Dammarane-Typ-Ginsenosiden und ein vielversprechender Kandidat für pharmakologisch aktive Triterpene {svg_2}. Ein synthetischer Weg für Dammarane-Typ-Ginsenoside wurde in Chlamydomonas reinhardtii etabliert, indem P. ginseng PgDDS, CYP450-Enzym (PgCYP716A47) oder/und Arabidopsis thaliana NADPH-Cytochrom-P450-Reduktase-Gen (AtCPR) eingeführt wurden, die für die Produktion von Dammarane-Typ-Ginsenosiden verantwortlich sind {svg_3}.
Mikrobielle Zellfabriken
Die Forschung erzielt die De-novo-Biosynthese von Dammarenediol-II-Glucosiden in mikrobiellen Zellfabriken {svg_4}. Dies ist ein grüner und nachhaltiger Ansatz für die industrielle Produktion von Dammarenediol-II-Glucosiden {svg_5}.
Anti-Dickdarmkrebs-Aktivitäten
Dammarenediol-II-Glucoside haben hohe Anti-Dickdarmkrebs-Aktivitäten gezeigt {svg_6}. Dies liefert vielversprechende Kandidaten für die Forschung und Entwicklung neuer Medikamente {svg_7}.
Glykosylierung von Dammarenediol-II
Zwei rohe rekombinante UDP-Glykosyltransferasen (UGTs), PgUGT74AE2 und UGTPg1 aus Panax ginseng, wurden verwendet, um die Glykosylierung von Dammarenediol-II mit UDP-Glucose (UDPG) als Zuckerdonor zu katalysieren, um Dammarenediol-II-Glucoside zu produzieren {svg_8}.
Biosynthesewege
Die vollständigen biosynthetischen Pfade von 3-O-Glc-DM und 20S-O-Glc-DM wurden durch Einführung der codon-optimierten Gene, die für DM-Synthase (DS) kodieren, zusammen mit PgUGT74AE2 oder UGTPg1 in Saccharomyces cerevisiae umgestaltet {svg_9}.
Metabolic Engineering-Strategien
Mehrstufige Metabolic Engineering-Strategien wurden angewendet, einschließlich der Optimierung der Chassis-Zelle, der Mehrfachkopie-Integration von heterologen Genen über das CRISPR/Cas9-System, der Erhöhung der Vorläuferversorgung durch Überexpression von geschwindigkeitsbestimmenden Enzymen, der Herunterregulierung des kompetitiven Weges, um den Stofffluss in Richtung der Zielprodukte umzuleiten {svg_10}.
Zukünftige Richtungen
The future directions for Dammarenediol II 3-O-caffeate research could involve uncovering the biosynthetic mechanism of dammarenediol-II, an important starting substrate for ginsenoside and gypenosides biosynthesis . This could potentially lead to an increased yield of valuable ginsenosides and gypenosides produced under excess substrate in a yeast cell factory through synthetic biology strategy .
Wirkmechanismus
Target of Action
Dammarenediol II 3-O-caffeate is a natural product from Ostryopsis nobilis It’s known that dammarenediol ii is a key intermediate in the biosynthesis of ginsenosides , which are known to interact with a variety of targets, including various enzymes and receptors.
Mode of Action
It’s known that dammarenediol ii is converted into various ginsenosides through the action of glycosyltransferases . These ginsenosides can interact with their targets in a variety of ways, often modulating their activity.
Biochemical Pathways
Dammarenediol II is a crucial intermediate in the biosynthesis of ginsenosides . It’s synthesized from 2,3-oxidosqualene by the enzyme dammarenediol-II synthase . The dammarenediol II can then be glycosylated by glycosyltransferases to form various ginsenosides . These ginsenosides can affect a variety of biochemical pathways, depending on their specific structure and the targets they interact with.
Pharmacokinetics
It’s known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may be well-absorbed and distributed in the body. The metabolism and excretion of the compound would likely depend on its specific interactions with metabolic enzymes and transporters.
Result of Action
For example, some ginsenosides have been shown to have anti-cancer activity .
Biochemische Analyse
Biochemical Properties
Dammarenediol II 3-O-caffeate plays a significant role in biochemical reactions, particularly in the biosynthesis of ginsenosides. It interacts with several enzymes and proteins, including dammarenediol-II synthase, which catalyzes the cyclization of 2,3-oxidosqualene to dammarenediol-II . This interaction is essential for the formation of the triterpene skeleton in dammarene-type saponins. Additionally, Dammarenediol II 3-O-caffeate is involved in glycosylation reactions catalyzed by UDP-glycosyltransferases, leading to the formation of bioactive glucosides .
Cellular Effects
Dammarenediol II 3-O-caffeate influences various cellular processes and functions. In transgenic tobacco cells, the production of dammarenediol-II resulted in reduced levels of phytosterols such as β-sitosterol, campesterol, and stigmasterol . This compound also affects cell signaling pathways and gene expression, contributing to its potential anti-cancer activities. For instance, dammarenediol-II glucosides have shown higher anti-colon cancer activities compared to natural ginsenosides .
Molecular Mechanism
The molecular mechanism of Dammarenediol II 3-O-caffeate involves its interaction with specific enzymes and proteins. It binds to dammarenediol-II synthase, facilitating the cyclization of 2,3-oxidosqualene to dammarenediol-II . This binding interaction is crucial for the biosynthesis of dammarene-type saponins. Additionally, the glycosylation of dammarenediol-II by UDP-glycosyltransferases results in the formation of bioactive glucosides, which exhibit enhanced pharmacological activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dammarenediol II 3-O-caffeate have been observed to change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that dammarenediol-II production in transgenic tobacco cells can be sustained over several weeks, with significant accumulation in the roots
Dosage Effects in Animal Models
The effects of Dammarenediol II 3-O-caffeate vary with different dosages in animal models. Studies have demonstrated that higher doses of dammarenediol-II glucosides exhibit stronger anti-cancer activities It is essential to determine the threshold and toxic effects of high doses to ensure safe and effective use
Metabolic Pathways
Dammarenediol II 3-O-caffeate is involved in several metabolic pathways, particularly in the biosynthesis of ginsenosides. It serves as a precursor for protopanaxadiol and protopanaxatriol, which are further glycosylated to form various ginsenosides . The interaction with enzymes such as dammarenediol-II synthase and UDP-glycosyltransferases is crucial for these metabolic processes. Additionally, the metabolic flux and levels of metabolites are influenced by the presence of Dammarenediol II 3-O-caffeate .
Transport and Distribution
The transport and distribution of Dammarenediol II 3-O-caffeate within cells and tissues are essential for its biological activity. This compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution pattern of Dammarenediol II 3-O-caffeate is influenced by its solubility and interaction with cellular components.
Subcellular Localization
Dammarenediol II 3-O-caffeate exhibits specific subcellular localization, which affects its activity and function. Studies have shown that dammarenediol-II synthase, the enzyme responsible for its biosynthesis, is localized in the microsomes of Saccharomyces cerevisiae . This localization is essential for the efficient production of dammarenediol-II and its subsequent glycosylation to form bioactive glucosides. The targeting signals and post-translational modifications of Dammarenediol II 3-O-caffeate play a crucial role in directing it to specific cellular compartments.
Eigenschaften
IUPAC Name |
[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+/t27-,28+,31+,32-,33+,36+,37-,38-,39+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAYTYEFBTXFR-MYGOKKNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C=CC5=CC(=C(C=C5)O)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)C)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

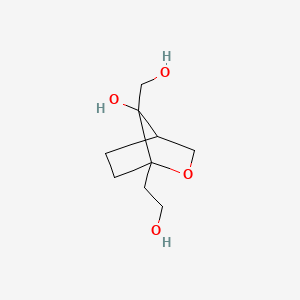
![Methyl (2R)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B1149266.png)

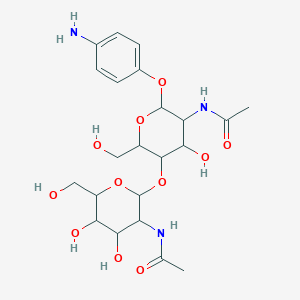
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)

